molecular formula C21H20O5S B563811 4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate CAS No. 65615-21-6

4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate

Cat. No.: B563811
CAS No.: 65615-21-6
M. Wt: 384.446
InChI Key: ORXTZEFXNKCLPS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate is an organic compound that features a benzyl ether and a hydroxyl group on a benzene ring, along with a toluenesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate typically involves the protection of the hydroxyl group followed by the introduction of the benzyloxy group. The final step involves the esterification with p-toluenesulfonyl chloride under basic conditions. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alkoxides, or thiolates under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a benzyl alcohol.

    Substitution: Formation of various substituted benzyl ethers or amines.

Scientific Research Applications

4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving hydroxyl and ether groups.

    Medicine: Investigated for its potential as a prodrug or a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in biological systems, it may interact with enzymes that catalyze the oxidation or reduction of hydroxyl groups, or it may act as a substrate for nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate is unique due to the presence of both a benzyloxy group and a toluenesulfonate ester, which provide multiple sites for chemical modification. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmacologically active compounds .

Properties

IUPAC Name

[5-(hydroxymethyl)-2-phenylmethoxyphenyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-13,22H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXTZEFXNKCLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)CO)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652466
Record name 2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65615-21-6
Record name 3-[[(4-Methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65615-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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